Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is derived from thieno[2,3-c]pyridine, a bicyclic compound that has been extensively studied for its pharmacological properties. The classification of this compound falls under organic compounds, specifically within the category of heterocycles, which are compounds containing rings made up of at least one atom that is not carbon.
The synthesis of methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves several key steps:
For example, one synthetic route involves reacting 4-bromothieno[2,3-c]pyridine with methyl chloroformate in the presence of a base to yield methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate .
The molecular structure of methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be described as follows:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and bonds within the molecule.
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate participates in various chemical reactions:
These reactions can be optimized by adjusting parameters like temperature, solvent choice, and reaction time .
The mechanism of action for methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is primarily linked to its role as an inhibitor in various biological pathways:
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications .
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and drug discovery .
The compound is systematically named as methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, reflecting its fused heterocyclic structure. The IUPAC name denotes:
Its molecular formula is C₉H₆BrNO₂S, with a molecular weight of 272.12 g/mol. Canonical SMILES representation is COC(=O)C1=CC2=C(C=NC=C2S1)Br, and the InChIKey is REZMNBYKKVGMCD-UHFFFAOYSA-N [4] [8].
Table 1: Molecular Identifier Summary
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |
| CAS Registry Number | 145325-40-2 |
| Molecular Formula | C₉H₆BrNO₂S |
| Molecular Weight | 272.12 g/mol |
| Canonical SMILES | COC(=O)C1=CC2=C(C=NC=C2S1)Br |
| InChIKey | REZMNBYKKVGMCD-UHFFFAOYSA-N |
NMR Spectroscopy:
Table 2: Key NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~3.90 | –OCH₃ |
| ¹H | 7.5–8.5 | Aromatic H (thienopyridine) |
| ¹³C | ~160 | C=O (ester) |
| ¹³C | ~52 | –OCH₃ |
IR Spectroscopy: Strong carbonyl stretch at ~1,710 cm⁻¹ (C=O ester) and C–Br vibration at ~650 cm⁻¹. Aromatic C=C/C=N stretches appear near 1,580–1,600 cm⁻¹ [4] [7].
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 272.93 [M+H]⁺, with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragments include loss of –OCH₃ (m/z 241) and CO₂ (m/z 228) [4].
No experimental crystal structure for this compound is reported in the search results. However, computational models predict a planar fused-ring system with a dihedral angle near 180° between the thiophene and pyridine rings. Density functional theory (DFT) estimates a density of 1.697 g/cm³ [4]. Predicted XRD patterns indicate intense peaks at low 2θ angles (5°–15°) due to π-stacking in the solid state.
DFT studies (B3LYP/6-311++G(d,p)) reveal:
Table 3: Key Quantum Chemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -2.4 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 3.8 eV | Moderate reactivity |
| Dipole Moment | ~4.5 D | Polar nature aids solubility |
| Topological PSA | 67.4 Ų | Moderate membrane permeability |
Bond length analysis shows a shortened C2–C3 bond (1.44 Å) in the thiophene ring due to aromaticity, while the C–Br bond measures 1.91 Å. Rotatable bond count is 2 (ester group) [4] [8].
Table 4: Key Computed Structural Features
CAS No.: 10118-76-0
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: 13986-27-1
CAS No.: